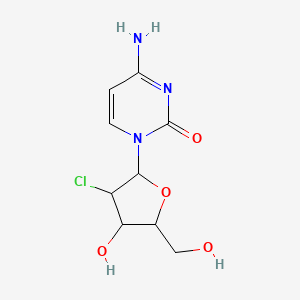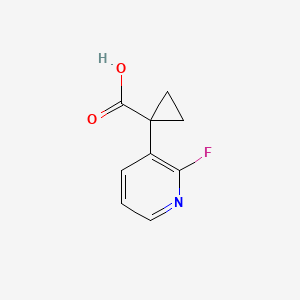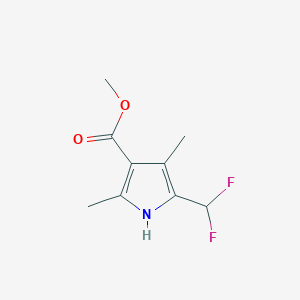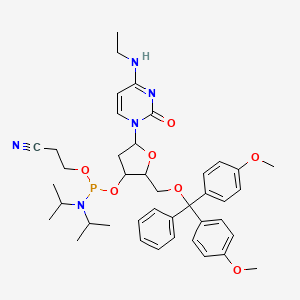
2-Chloro-2'-deoxycytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine is a synthetic nucleoside analog that has garnered significant attention in the field of medicinal chemistry. This compound is structurally similar to cytosine, a natural nucleoside, but features a chlorine atom at the 2’ position of the sugar moiety. It is primarily known for its antineoplastic properties, making it a valuable agent in cancer research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine typically involves the chlorination of 2’-deoxycytidine. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective chlorination at the 2’ position .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. The process includes stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in cleanroom environments to prevent contamination.
化学反应分析
Types of Reactions: 1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2’ position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives and reduction to form deoxy derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Various substituted nucleosides depending on the nucleophile used.
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Deoxy derivatives with the chlorine atom replaced by hydrogen.
科学研究应用
1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential as an antineoplastic agent in cancer therapy. It inhibits DNA synthesis, thereby preventing the replication of tumor cells.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical laboratories.
作用机制
The primary mechanism of action of 1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine involves the inhibition of DNA synthesis. The compound is incorporated into the DNA strand during replication, leading to chain termination. This prevents the elongation of the DNA strand and ultimately inhibits cell division. The molecular targets include DNA polymerase and ribonucleotide reductase, which are essential enzymes for DNA synthesis .
相似化合物的比较
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine: This compound also features a chlorine atom at the 2’ position and is used in cancer research.
2-Chloro-2’-deoxyadenosine: Another nucleoside analog with similar antineoplastic properties.
Uniqueness: 1-(2’-Chloro-2’-deoxy-b-D-arabinofuranosyl)cytosine is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to selectively inhibit DNA synthesis makes it a valuable tool in cancer research and therapy .
属性
分子式 |
C9H12ClN3O4 |
|---|---|
分子量 |
261.66 g/mol |
IUPAC 名称 |
4-amino-1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16) |
InChI 键 |
LOZPBORRQPATRO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)

![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)





![Propanoic acid, 2,2,3,3-tetrafluoro-3-[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethoxy]-, methyl ester](/img/structure/B12064525.png)
![(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B12064529.png)



![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
